molecular formula C23H22ClN7O2 B2520688 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 920163-24-2

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No. B2520688
CAS RN: 920163-24-2
M. Wt: 463.93
InChI Key: KLUGPVGYVMTNMU-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied for its potential as a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , has been reported in scientific literature . The synthesis involves the creation of new chemotypes for the pathological investigation of the roles of deubiquitinase .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a [1,2,3]triazolo[4,5-d]pyrimidine, which is a bicyclic compound containing a triazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The compound has shown significant inhibitory activity against USP28, indicating the essential role of the free amine group for the activity . Further chemical reactions and analysis would require more specific experimental conditions and are beyond the scope of this response.

Scientific Research Applications

Synthesis and Reactivity

Research on similar compounds has focused on the synthesis of novel derivatives incorporating various moieties, including pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and others. For example, Abdelriheem et al. (2017) discussed the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines containing the 1,2,3-triazole moiety, highlighting methods for creating these compounds and their potential properties Abdelriheem, N. A., Zaki, Y. H., & Abdelhamid, A. (2017).

Mechanism of Action

The compound acts as an inhibitor of USP28, a protein associated with the development of various malignancies . It binds to USP28, affecting its protein levels and thus inhibiting the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .

Future Directions

The compound’s potent inhibitory activity against USP28 suggests it could be a promising therapeutic target for cancer therapy . Future research could focus on further optimizing the compound’s structure to enhance its potency and selectivity, as well as investigating its effects in preclinical and clinical cancer models.

properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c24-18-6-8-19(9-7-18)33-15-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)14-17-4-2-1-3-5-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUGPVGYVMTNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

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